2-(3-Nitrophenyl)isoindoline
Description
2-(3-Nitrophenyl)isoindoline is a bicyclic organic compound comprising an isoindoline core (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) substituted at the 2-position with a 3-nitrophenyl group. Isoindoline derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in diverse chemical reactions .
Properties
IUPAC Name |
2-(3-nitrophenyl)-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-16(18)14-7-3-6-13(8-14)15-9-11-4-1-2-5-12(11)10-15/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTVGOAEWDYWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320021 | |
| Record name | 2-(3-nitrophenyl)-1,3-dihydroisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
359811-06-6 | |
| Record name | 2-(3-nitrophenyl)-1,3-dihydroisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)isoindoline typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in a solvent such as toluene. The reaction mixture is refluxed for an extended period, usually around 24 hours, to ensure complete conversion. Thin layer chromatography (TLC) is often used to monitor the progress of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Cycloaddition Reactions
Isoindoline derivatives demonstrate a strong propensity for [2+4] cycloaddition reactions due to their conjugated π-system. In the presence of dienophiles like dimethyl ethynedicarboxylate (DMAD), 2-(3-nitrophenyl)isoindoline forms fluorescent adducts (e.g., 41a, b) (Fig. 1) .
Key findings :
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Reaction rates follow second-order kinetics when stoichiometric ratios of 1:1.24:1 (OPD:DMAD:amino acid) are maintained .
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Optimal fluorescence stability occurs under excess DMAD conditions, as free isoindole C(3) positions become susceptible to electrophilic attack .
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Adduct formation is pH-dependent, with maximal reaction rates observed at pH 10.5–11.0 for alanine derivatives .
Condensation Reactions
The secondary amine in the isoindoline ring undergoes condensation with carbonyl compounds (Table 1):
Table 1: Condensation reactions with aldehydes/ketones
| Carbonyl Compound | Product | Key Conditions | Yield |
|---|---|---|---|
| Formaldehyde | N-Methylimine | Acid catalysis, 60°C | 72% |
| Acetone | Schiff base | Reflux, THF | 65% |
| Benzaldehyde | Aromatic imine | RT, ethanol | 68% |
This reactivity enables the synthesis of pharmacologically active imine derivatives, particularly in medicinal chemistry applications.
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to the meta position of the phenyl ring. Halogenation studies show:
Chlorination :
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Reagent: Cl₂/FeCl₃
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Product: 2-(3-nitro-5-chlorophenyl)isoindoline
Nitration :
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Reagent: HNO₃/H₂SO₄
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Product: 2-(3,5-dinitrophenyl)isoindoline
Stability and Reaction Kinetics
Critical stability parameters:
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Thermal decomposition : Onset at 210°C (TGA data)
-
pH sensitivity :
Fluorescence quenching studies reveal a linear correlation (R² = 0.98) between isoindole concentration and emission intensity at λₑₓ/λₑₘ = 340/425 nm .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
2-(3-Nitrophenyl)isoindoline serves as a critical building block in the synthesis of potential therapeutic agents. Its derivatives have shown promise in the development of drugs targeting neurological disorders, particularly epilepsy and certain types of cancer. The compound's interaction with biological targets, such as the human dopamine receptor D2, suggests its role in modulating neurotransmitter systems involved in these conditions.
Case Study: Antiepileptic Activity
A study investigated the pharmacological effects of this compound derivatives on seizure models. The results indicated significant antiseizure activity, attributed to the compound's ability to interact with GABAergic and glutamatergic pathways. This highlights its potential for further development into antiepileptic medications.
Organic Synthesis Applications
Synthetic Versatility
The compound is notable for its reactivity due to the presence of functional groups that allow for various chemical transformations. It can undergo reduction, substitution, and oxidation reactions, making it a versatile intermediate in organic synthesis.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Reduction | Nitro group reduction to amino group | Hydrogen gas, palladium catalyst | 2-(3-Aminobenzyl)isoindoline-1,3-dione |
| Substitution | Nucleophilic substitution reactions | Amines, alcohols, thiols | Various substituted isoindoline derivatives |
| Oxidation | Introduction of additional functional groups | Potassium permanganate, chromium trioxide | Oxidized isoindoline derivatives |
Material Science Applications
Development of Photochromic Materials
The unique structural properties of this compound make it suitable for use in photochromic materials. These materials change color or opacity when exposed to light, which can be utilized in applications ranging from smart windows to optical devices.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Isoindole-1,3-dione | Isoindole derivative | Lacks nitro substitution; used in organic synthesis |
| 3-Nitroaniline | Aromatic amine | Contains a nitro group but lacks isoindole structure |
| 4-Nitrophenol | Phenolic compound | Similar nitro substitution; widely used in dyes |
| Phthalic anhydride | Dicarboxylic anhydride | Used as a precursor in various organic syntheses |
The distinct combination of an isoindole framework with a nitrophenyl substituent enhances the reactivity and biological activity of this compound compared to other compounds listed above.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)isoindoline and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may act as inhibitors of enzymes or receptors, modulating biological pathways and exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-(3-Nitrophenyl)isoindoline and analogous compounds:
Key Observations :
- Electron Effects : The nitro group in this compound enhances electrophilic substitution reactivity compared to the electron-donating methoxy group in 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde. This makes the nitro derivative more reactive in aromatic nitration or halogenation reactions .
- Parent Structure Differences: Phthalimide derivatives (e.g., 3-Chloro-N-phenyl-phthalimide) feature a dicarbonyl structure, enabling use as monomers in polyimide synthesis .
Commercial and Stability Considerations
In contrast, 3-Chloro-N-phenyl-phthalimide remains actively used in polymer research, highlighting differences in industrial relevance .
Research Findings and Trends
- Reactivity : Nitro-substituted isoindolines exhibit higher oxidative stability but lower thermal stability compared to chloro-substituted phthalimides.
- Biological Potential: The quinazolinone hybrid’s sulfur-containing structure may offer enhanced bioavailability over this compound, though toxicity profiles remain unexplored .
- Market Trends : Discontinuation of this compound suggests a shift toward functionally diversified analogs (e.g., methoxy or sulfanyl derivatives) in drug discovery pipelines .
Biological Activity
2-(3-Nitrophenyl)isoindoline is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a nitro group positioned on the phenyl ring, which significantly influences its reactivity and biological activity. The presence of the nitro group can enhance interactions with biological targets, making it a subject of interest in medicinal chemistry.
Anticonvulsant Activity
A study investigated various isoindoline derivatives, including this compound, for their anticonvulsant properties. The results indicated that these derivatives exhibited protective effects against pentylenetetrazole-induced seizures in mice. Specifically, compounds derived from the isoindoline framework demonstrated significant elevation in seizure thresholds compared to the reference drug phenytoin. The docking studies suggested that these compounds interact with sodium channels (NaV1.2), forming hydrogen bonds and hydrophobic interactions, which are critical for their anticonvulsant effects .
Table 1: Anticonvulsant Activity of Isoindoline Derivatives
| Compound | Clonic Seizure Threshold (mg/kg) | Tonic Seizure Threshold (mg/kg) | Comparison to Phenytoin |
|---|---|---|---|
| This compound | 38.9 ± 1.01 | 59.58 ± 1.01 | Comparable |
| Reference (Phenytoin) | - | - | Standard |
Antimycobacterial Activity
Another area of research focused on the antimycobacterial properties of isoindoline derivatives, including those related to this compound. These compounds were tested against Mycobacterium tuberculosis strains, showing promising results with minimum inhibitory concentrations (MICs) ranging from 3.125 to 12.5 µg/mL. The study highlighted that structural modifications could enhance activity against resistant strains of tuberculosis, suggesting potential therapeutic applications .
The biological mechanisms underlying the activities of this compound involve several pathways:
- Ion Channel Modulation : The interaction with sodium channels is pivotal for its anticonvulsant activity, as evidenced by docking studies that reveal specific binding sites within the channel structure.
- Tubulin Interaction : Some derivatives exhibit tubulin-destabilizing effects, which are crucial for their antiproliferative activities against cancer cell lines. This mechanism involves binding at the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest .
Case Studies
- Anticonvulsant Efficacy : In vivo studies demonstrated that derivatives similar to this compound significantly increased seizure thresholds in mouse models compared to controls.
- Antimycobacterial Screening : Compounds were evaluated for their activity against various strains of Mycobacterium tuberculosis, with several derivatives showing MIC values that indicate strong potential as new anti-tubercular agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Nitrophenyl)isoindoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling between isoindoline derivatives and 3-nitrophenylboronic acid, using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DMF/H₂O). Nitration of pre-functionalized isoindoline precursors via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) is another route. Yield optimization requires strict control of stoichiometry, temperature, and catalyst loading .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with X-ray crystallography for structural validation. ORTEP-3 software is recommended for crystallographic visualization and refinement . Computational methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict electronic properties, including frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) maps .
Q. What are the solubility and stability considerations for this compound in polar solvents?
- Methodological Answer : this compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade under prolonged exposure to light or acidic conditions. Stability assays should include UV-Vis spectroscopy to monitor decomposition kinetics and differential scanning calorimetry (DSC) to assess thermal stability. Store solutions in amber vials at –20°C to minimize photodegradation .
Advanced Research Questions
Q. How does the nitro group at the 3-position influence the compound’s biological activity in drug discovery?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding affinity to biological targets like kinase enzymes. For example, structurally similar chlorinated isoindoline derivatives exhibit enhanced antitumor activity by modulating EGFR inhibition (IC₅₀ values <1 µM). Comparative studies using nitro- vs. chloro-substituted analogs in cellular assays (e.g., MTT assays on cancer cell lines) can quantify activity differences .
Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Use DFT to calculate transition-state energies for reactions like nucleophilic aromatic substitution. Hirshfeld surface analysis identifies regions of electrophilic/nucleophilic reactivity, while Natural Population Analysis (NPA) quantifies charge distribution. Pair these with experimental kinetic data (e.g., reaction rates under varying pH) to validate computational models .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer : High-resolution X-ray diffraction (single-crystal) combined with ORTEP-3 refinement can clarify discrepancies in bond angles or torsional strain. For example, conflicting data on nitro group orientation may arise from polymorphism; temperature-dependent crystallography (100–298 K) can assess conformational flexibility .
Q. What strategies are recommended for functionalizing this compound to enhance bioactivity?
- Methodological Answer : Introduce electron-donating groups (e.g., –OH, –NH₂) at the isoindoline core via palladium-catalyzed C–H activation. Alternatively, replace the nitro group with bioisosteres (e.g., sulfonamide) to improve pharmacokinetics. Biological screening should include parallel artificial membrane permeability assays (PAMPA) to evaluate bioavailability .
Q. What unresolved questions exist regarding the compound’s mechanism of action in oxidative stress pathways?
- Methodological Answer : Key gaps include its interaction with redox-sensitive proteins (e.g., thioredoxin reductase) and ROS scavenging efficiency. Address these via proteomic profiling (e.g., SILAC labeling) and electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Comparative studies with deuterated analogs can isolate isotope effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
